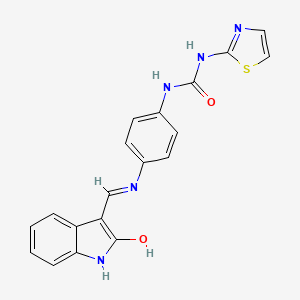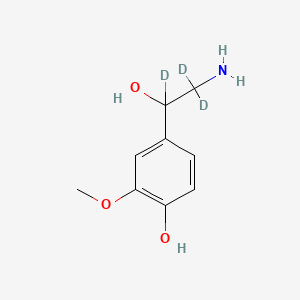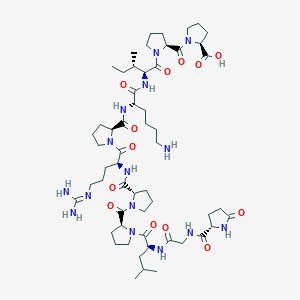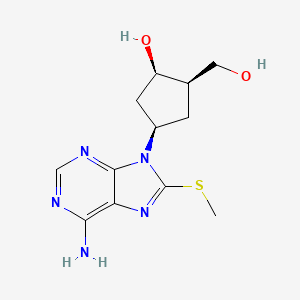![molecular formula C60H75Cl2IN12O3S B12397398 2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amines, piperazines, quinazolines, and thiazoles, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes may include:
Formation of the quinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine and cyclohexyl groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the thiazole and pyrimidine moieties: These can be synthesized separately and then coupled to the main structure through condensation reactions.
Final assembly and functionalization: The final steps involve coupling all the fragments together and introducing any remaining functional groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts must be carefully controlled.
Purification techniques: Methods such as crystallization, chromatography, and distillation may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The presence of multiple functional groups allows for selective oxidation or reduction.
Substitution reactions: The amine and piperazine groups can participate in nucleophilic substitution reactions.
Condensation reactions: The thiazole and pyrimidine moieties can undergo condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Condensation reagents: Such as carbodiimides or acid chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while nucleophilic substitution may introduce new functional groups onto the piperazine ring.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could be investigated for potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of the compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it may interact with the receptor to modulate its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and may exhibit similar biological activities.
Piperazine derivatives: These compounds contain the piperazine ring and may have similar chemical reactivity.
Thiazole derivatives: These compounds feature the thiazole ring and may have similar applications in medicine and industry.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C60H75Cl2IN12O3S |
|---|---|
Poids moléculaire |
1242.2 g/mol |
Nom IUPAC |
2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |
Clé InChI |
RVKOUOXJFGFSFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)











